molecular formula C17H29BrOSi B14260487 {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane CAS No. 250039-22-6

{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane

Cat. No.: B14260487
CAS No.: 250039-22-6
M. Wt: 357.4 g/mol
InChI Key: OEAZWPQJXRAADV-UHFFFAOYSA-N
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Description

{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is a versatile organosilicon compound. It is characterized by the presence of a bromobutyl group attached to a phenyl ring, which is further connected to a methoxy group and a tert-butyl-dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane typically involves multiple steps. One common method starts with the bromination of a butyl group, followed by its attachment to a phenyl ring. The phenyl ring is then methoxylated, and finally, the tert-butyl-dimethylsilane group is introduced. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium iodide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenylmethoxy compounds, while oxidation can lead to the formation of phenolic derivatives .

Scientific Research Applications

{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The phenylmethoxy and tert-butyl-dimethylsilane groups contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic synthesis and material science applications .

Properties

CAS No.

250039-22-6

Molecular Formula

C17H29BrOSi

Molecular Weight

357.4 g/mol

IUPAC Name

[4-(4-bromobutyl)phenyl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C17H29BrOSi/c1-17(2,3)20(4,5)19-14-16-11-9-15(10-12-16)8-6-7-13-18/h9-12H,6-8,13-14H2,1-5H3

InChI Key

OEAZWPQJXRAADV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCCCBr

Origin of Product

United States

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